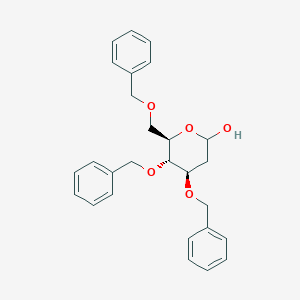

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

概要

説明

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are replaced by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various glycosylated compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protective group chemistry but may use continuous flow reactors to improve efficiency and yield .

化学反応の分析

Types of Reactions

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like hydrogen bromide (HBr) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

Chiral Probes in Organic Synthesis

One of the primary applications of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose is its use as a chiral probe for elucidating the absolute configuration of chiral secondary alcohols. This application is crucial in asymmetric synthesis where understanding the stereochemistry of products is essential. The compound facilitates the formation of glycosidic linkages with optically active secondary alcohols, allowing researchers to investigate reaction mechanisms and stereochemical outcomes effectively .

Case Study: Chiral Probing

In a study published by Nature, researchers synthesized derivatives of 2-deoxy-D-glucose to create chiral probes. The application of these probes helped elucidate the stereochemistry of various secondary alcohols through ROESY NMR experiments. The findings demonstrated that the glycosidic bond's conformation could be manipulated by altering the structure of the aglycone, showcasing the versatility of this compound in synthetic organic chemistry .

Glycosylation Reactions

This compound is also utilized in glycosylation reactions to form glycosides. These reactions are fundamental in carbohydrate chemistry and are employed to synthesize complex oligosaccharides and glycoconjugates. The compound’s protective benzyl groups allow for selective reactions while maintaining stability under various reaction conditions.

Example: Synthesis of Glycosides

In synthetic protocols, this compound has been used successfully to produce glycosides with various aglycones. The choice of protecting groups and reaction conditions can lead to high yields and purity of the desired products .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural similarity to naturally occurring sugars. It can be modified further to develop drugs targeting specific biological pathways or enhancing bioavailability.

Research Insights

Recent studies have explored modifying this compound to create analogs with improved pharmacological properties. These modifications can lead to compounds that exhibit enhanced activity against specific targets in disease pathways .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for HPLC and NMR analyses due to its well-defined chemical structure and high purity (≥98% by HPLC). Its stability under various conditions makes it suitable for use in method development and validation .

作用機序

The mechanism of action of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose involves its role as a glycosyl donor or acceptor in various biochemical reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated derivative of D-glucose, often used in similar synthetic applications.

Tri-O-acetyl-D-glucal: Used in glycosylation reactions but with acetyl protective groups instead of benzyl.

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide: A derivative with an azide group, used in click chemistry.

Uniqueness

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is unique due to its specific pattern of benzyl protection, which allows for selective reactions at the unprotected positions. This makes it particularly useful in the synthesis of complex glycosylated molecules .

生物活性

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a synthetic carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is a modified form of 2-deoxy-D-glucose, which is known for its various biological effects, particularly in the context of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₂₇H₃₀O₅

- Molecular Weight : 434.53 g/mol

- CAS Number : 160549-11-1

It appears as a white to almost white powder or crystalline solid and is slightly soluble in dioxane. The melting point ranges from 102.0 to 107.0 °C .

Synthesis

The synthesis of this compound can be achieved through various methods, including glycosylation reactions that utilize benzyl-protected glycosyl donors. These methods often involve the use of specific catalysts and reaction conditions to ensure high yields and selectivity .

Anticancer Properties

Research indicates that derivatives of 2-deoxy-D-glucose exhibit significant anticancer activity. For instance, studies have shown that compounds related to 2-deoxy-D-glucose can inhibit cancer cell metabolism and induce apoptosis (programmed cell death) in various cancer cell lines .

A notable study evaluated the antiproliferative effects of synthesized compounds derived from 2-deoxy sugars on HeLa cells. The results demonstrated that specific derivatives exhibited complete inhibition of cell viability at concentrations as low as 10 µM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| This compound | 10 | <8% |

| Acetyl protected analog | 10 | 100% |

| Benzylidene protected compound | 100 | 54% |

The mechanism underlying the anticancer effects of this compound likely involves interference with glycolytic pathways. Similar to other deoxy sugars, it may disrupt glucose metabolism in cancer cells by mimicking glucose but lacking the necessary hydroxyl groups for complete metabolism. This leads to reduced energy production and increased oxidative stress within the cells .

Case Studies

Several studies have explored the biological activities associated with this compound:

-

Study on Antiproliferative Effects :

A study conducted on various sugar derivatives found that those with benzyl protective groups showed enhanced lipophilicity and improved cellular uptake, leading to higher cytotoxicity against cancer cells . -

Synthesis and Evaluation :

Research focusing on the synthesis of glycosylated compounds demonstrated that modifications at specific positions influenced biological activity significantly. For example, introducing benzyl groups at certain hydroxyl positions enhanced their effectiveness against cancer cell lines .

特性

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in chemical synthesis?

A: this compound serves as a versatile starting material for synthesizing various complex molecules. [, , ]. For instance, it can be converted to its bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle []. Additionally, it acts as a precursor for synthesizing C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine, useful tools for studying glycoprotein structures and functions []. Its versatility also extends to creating 2-deoxy-α-D-glucopyranosides, essential components of various natural products and pharmaceuticals [, ].

Q2: Can you elaborate on the use of this compound in glycosylation reactions?

A: this compound plays a crucial role in glycosylation reactions, where it acts as a glycosyl donor [, ]. A significant advantage of using this compound is its ability to undergo stereoselective reactions, yielding primarily the α-anomer of the desired glycoside []. This selectivity is particularly important in carbohydrate chemistry, as the biological activity of glycosides is often dependent on the stereochemistry of the glycosidic linkage.

Q3: What are some of the challenges associated with using this compound in synthesis?

A: While this compound is a valuable building block, working with this compound presents some challenges. One notable challenge is its sensitivity to certain reaction conditions, requiring careful optimization of reaction parameters to prevent unwanted side reactions or degradation []. Additionally, the presence of multiple protecting groups, while necessary for regioselectivity, can complicate subsequent deprotection steps, demanding the development of efficient and mild deprotection strategies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。